molecular formula C22H20FN3O3 B2857357 N-(3-acetylphenyl)-4-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)butanamide CAS No. 1251608-96-4

N-(3-acetylphenyl)-4-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)butanamide

Cat. No.: B2857357
CAS No.: 1251608-96-4
M. Wt: 393.418
InChI Key: WMWXPYAULDTJLG-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-4-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)butanamide is a synthetic small molecule provided for research and development purposes. This compound features a pyrimidinone core, a structure motif present in various biologically active molecules and pharmaceutical candidates. The 4-fluorophenyl and 3-acetylphenyl substituents contribute to its unique physicochemical profile, making it a compound of interest in several research areas. Researchers can utilize this chemical as a key intermediate in organic synthesis and medicinal chemistry projects, particularly in the development of novel heterocyclic compounds. Its structural features suggest potential for investigating enzyme inhibition and receptor modulation, though its specific biological targets and mechanism of action require further empirical validation by researchers. This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Handling should only be performed by qualified professionals in a controlled laboratory setting, in accordance with all applicable local and international regulations. Please refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

N-(3-acetylphenyl)-4-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O3/c1-15(27)17-4-2-5-19(12-17)25-21(28)6-3-11-26-14-24-20(13-22(26)29)16-7-9-18(23)10-8-16/h2,4-5,7-10,12-14H,3,6,11H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMWXPYAULDTJLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CCCN2C=NC(=CC2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-acetylphenyl)-4-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)butanamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrimidinyl core: This can be achieved through the condensation of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step may involve a nucleophilic aromatic substitution reaction.

    Attachment of the acetylphenyl group: This can be done via Friedel-Crafts acylation.

    Formation of the final amide bond: This step often involves coupling reactions using reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This often includes the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like KMnO₄ or CrO₃ in acidic conditions.

    Reduction: Reagents like LiAlH₄ or NaBH₄.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, such compounds are explored for their potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In the industrial sector, these compounds can be used in the development of new materials or as additives in various formulations.

Mechanism of Action

The mechanism of action of “N-(3-acetylphenyl)-4-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)butanamide” would depend on its specific biological target. Generally, such compounds may interact with proteins or enzymes, altering their function. The molecular targets could include kinases, receptors, or other enzymes involved in critical biological pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison with Analogs

Compound Name Pyrimidinone Substituent Amide Substituent Stereochemistry Key Features
N-(3-acetylphenyl)-4-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)butanamide (Target) 4-fluorophenyl 3-acetylphenyl Not specified Fluorine enhances metabolic stability; acetyl enables H-bonding .
(R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide (Compound m) 2-oxotetrahydropyrimidinyl 2,6-Dimethylphenoxyacetamido R/S configurations at multiple centers Bulky dimethylphenoxy group increases lipophilicity; complex stereochemistry may limit synthesis .
(S)-N-[(2R,4R,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide (Compound n) 2-oxotetrahydropyrimidinyl 2,6-Dimethylphenoxyacetamido S/R configurations Similar to Compound m but with inverted stereochemistry; may alter target selectivity .
(S)-N-[(2R,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide (Compound o) 2-oxotetrahydropyrimidinyl 2,6-Dimethylphenoxyacetamido Mixed stereochemistry Hydroxy and diphenyl groups may improve solubility but reduce cell permeability .

Key Findings:

Substituent Effects: The target compound’s 4-fluorophenyl group offers electronic and steric advantages over the 2,6-dimethylphenoxy groups in Compounds m, n, and o. The 3-acetylphenyl group in the target compound provides a hydrogen-bond acceptor, absent in the methyl-substituted analogs, which could enhance target engagement .

Stereochemical Simplicity :

  • Unlike Compounds m, n, and o, which exhibit complex stereochemistry at multiple centers, the target compound lacks specified stereoisomerism. This simplifies synthesis and reduces the risk of off-target interactions caused by enantiomeric impurities .

Q & A

Q. Methodology :

  • X-ray crystallography (e.g., as in ) can resolve bond angles and dihedral angles between aromatic planes.
  • NMR spectroscopy () confirms proton environments, such as acetyl methyl groups (~2.5 ppm) and fluorophenyl aromatic protons.
  • Density Functional Theory (DFT) calculations predict reactive sites (e.g., nucleophilic oxygens on pyrimidinone).

Q. Structural Influence on Reactivity :

Functional GroupReactivity ImpactExample Interaction
Pyrimidinone C=OHydrogen bonding with kinase ATP pockets
4-FluorophenylEnhanced metabolic stability
AcetylphenylHydrophobic pocket binding

What are the standard synthetic routes for this compound, and how are intermediates characterized?

Answer :
A typical multi-step synthesis involves:

Pyrimidinone Core Formation : Condensation of thiourea derivatives with β-keto esters under reflux (60–80°C) in ethanol .

Fluorophenyl Substitution : Nucleophilic aromatic substitution (SNAr) using 4-fluorophenylboronic acid under Suzuki-Miyaura coupling conditions (Pd catalysis, 90°C) .

Butanamide Linker Installation : Carbodiimide-mediated coupling (EDC/HOBt) between the pyrimidinone intermediate and 3-acetylphenylbutanoic acid .

Q. Intermediate Characterization :

  • HPLC monitors reaction progress (e.g., C18 column, acetonitrile/water gradient).
  • LC-MS confirms molecular weights of intermediates (e.g., [M+H]+ peaks).
  • FT-IR identifies carbonyl stretches (1650–1750 cm⁻¹) and C-F bonds (1100–1250 cm⁻¹) .

How can researchers optimize the synthesis yield of this compound while minimizing side products?

Answer :
Experimental Design Strategies :

  • Design of Experiments (DoE) : Vary temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd(PPh₃)₄) to identify optimal conditions .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 mins vs. 12 hrs) and improves yield by 15–20% .

Q. Key Parameters :

ParameterOptimal RangeImpact on Yield
Temperature70–90°CHigher temps favor SNAr but risk decomposition
SolventDMF/H₂O (9:1)Polar aprotic solvents enhance solubility
Catalyst (Pd)2–5 mol%Excess Pd increases metal impurities

Q. Contaminant Mitigation :

  • Solid-Phase Extraction (SPE) with silica gel removes unreacted fluorophenyl precursors.
  • Recrystallization from ethanol/water mixtures improves purity (>98%) .

How should researchers resolve contradictions in reported biological activity data for this compound?

Answer :
Case Study : Discrepancies in IC₅₀ values (e.g., 10 nM vs. 1 µM) may arise from:

Assay Variability : Cell-based vs. enzymatic assays (e.g., ATP competition in kinase studies) .

Compound Solubility : DMSO stock concentration >10 mM can cause aggregation artifacts .

Q. Methodological Solutions :

  • Dose-Response Repetition : Test in triplicate across independent labs.
  • Orthogonal Assays : Combine fluorescence polarization (FP) and surface plasmon resonance (SPR) to confirm binding .
  • Structural Analog Comparison :
AnalogStructural VariationIC₅₀ Shift
4-ChlorophenylIncreased lipophilicity5x lower activity
Acetyl → MethoxyReduced H-bondingLoss of activity

What computational methods predict the binding affinity of this compound to kinase targets?

Answer :
Approaches :

Molecular Docking (AutoDock Vina) : Dock the compound into ATP-binding pockets (e.g., EGFR, PDB: 1M17). Prioritize poses with pyrimidinone C=O interacting with hinge region residues .

Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories (AMBER force field).

QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with pIC₅₀ values .

Q. Validation :

  • Compare predicted vs. experimental ΔG values (RMSD < 2.0 kcal/mol).
  • Use crystallographic data (e.g., ) to refine force field parameters.

How can researchers validate the metabolic stability of this compound in preclinical studies?

Answer :
In Vitro Assays :

  • Microsomal Incubation : Human liver microsomes (HLM) + NADPH, monitor parent compound depletion via LC-MS/MS .
  • CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms (fluorometric assays).

Q. Key Findings :

MetaboliteStructureEnzyme Responsible
N-DeacetylatedLoss of acetyl groupCYP2C9
Pyrimidinone hydroxylationC-5 hydroxylationCYP3A4

In Vivo Correlation : Administer compound to rodents, collect plasma/bile for metabolite profiling .

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